molecular formula C14H13NO3 B11944571 Phenyl N-(2-methoxyphenyl)carbamate CAS No. 54113-76-7

Phenyl N-(2-methoxyphenyl)carbamate

Cat. No.: B11944571
CAS No.: 54113-76-7
M. Wt: 243.26 g/mol
InChI Key: OYGXHWSGEKJGCN-UHFFFAOYSA-N
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Description

Phenyl N-(2-methoxyphenyl)carbamate is a carbamate derivative characterized by a phenyl group bonded to a carbamate moiety, which is further attached to a 2-methoxyphenyl substituent. Carbamates are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science . The 2-methoxy substituent on the phenyl ring may confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

phenyl N-(2-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-10-6-5-9-12(13)15-14(16)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGXHWSGEKJGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408494
Record name Phenyl N-(2-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54113-76-7
Record name Phenyl N-(2-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(O-ANISYL)CARBAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of the Ugi reaction, a multicomponent reaction that combines an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to form the carbamate . This method is advantageous due to its simplicity and the ability to generate diverse carbamate derivatives in a single step.

Industrial Production Methods

Industrial production of this compound often involves the oxidative carbonylation of aniline derivatives. This process uses carbon monoxide and oxygen in the presence of a palladium catalyst to form the carbamate . The reaction is typically carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Applications

  • Antifungal and Antibacterial Properties : Research indicates that Phenyl N-(2-methoxyphenyl)carbamate exhibits promising antifungal and antibacterial activities. Its mechanism likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to enzyme inhibition or alteration of receptor signaling pathways, making it a candidate for further pharmaceutical development.
  • Drug Design : The compound is being investigated as a pharmaceutical intermediate. Its ability to form hydrogen bonds with biological targets enhances its potential in drug formulations aimed at treating infections or other diseases.

2. Agricultural Applications

  • Pesticide Development : The biological activities of this compound suggest its potential use in developing new pesticides. The compound's efficacy against fungal pathogens can be exploited in agricultural settings to protect crops from diseases.

3. Material Science

  • Polymer Development : In materials science, this compound serves as a building block for synthesizing polymers and coatings with specific properties. Its unique structure allows for modifications that can tailor materials for specific industrial applications .

Mechanism of Action

The mechanism of action of phenyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Insights :

  • The 2-methoxy group in the target compound likely increases lipophilicity compared to unsubstituted or chlorinated analogues (log k values for similar compounds range from 1.8–3.2 in HPLC studies) .
  • Dihedral angles between aromatic rings in carbamates (e.g., ~42.49° in Phenyl N-phenylcarbamate) influence molecular packing and crystallinity . The 2-methoxy substituent may alter this angle, affecting solubility and solid-state stability.

Physicochemical Properties

Lipophilicity and Solubility

  • Lipophilicity : Methoxy groups generally increase log P compared to halogenated analogues. For example, phenyl carbamates with 4-chloro substituents exhibit lower log k (HPLC) values than methoxy derivatives due to reduced electron-donating effects .
  • Solubility : The 2-methoxy group may enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) but reduce aqueous solubility compared to hydroxylated derivatives like Phenyl (2-chloro-4-hydroxyphenyl)carbamate .

Biological Activity

Phenyl N-(2-methoxyphenyl)carbamate is an organic compound belonging to the carbamate class, known for its diverse applications in pharmaceuticals and agriculture. Its biological activity has garnered attention, particularly in antifungal and antibacterial domains. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group and a 2-methoxyphenyl group linked by a carbamate moiety. Its chemical formula is represented as C16H17NO3C_{16}H_{17}NO_3. The compound's structure allows it to interact with various biological targets, influencing enzyme activity and receptor signaling pathways.

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its mechanism of action likely involves the inhibition of specific enzymes or disruption of cellular processes in pathogens. For instance, studies have shown that the compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms
AntifungalModerateVarious fungal strains
AntibacterialSignificantGram-positive and Gram-negative bacteria

The biological activity of this compound is attributed to its ability to form hydrogen bonds with enzymes or receptors. This interaction can modulate their activity, leading to enzyme inhibition or altered receptor signaling. Such mechanisms are crucial for understanding the therapeutic potential of the compound.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Direct Carbamation: Reaction of 2-methoxyphenol with phenyl isocyanate.
  • Substitution Reactions: Utilizing various nucleophiles to introduce substituents on the carbamate moiety.

These synthesis routes allow for the modification of the compound's structure, potentially enhancing its biological activity.

Research Findings and Case Studies

Several studies have explored the efficacy of this compound in various biological assays:

  • Antimicrobial Screening: A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition at concentrations below 100 μg/mL .
  • Cytotoxicity Assessments: In vitro tests on human cell lines indicated low cytotoxicity, suggesting that this compound could be a safe option for therapeutic applications .
  • Structure-Activity Relationship (SAR): Research on related compounds has highlighted that variations in substituents can significantly impact biological activity. For instance, compounds with increased lipophilicity showed reduced efficacy against target organisms .

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